N-(4-ethoxy-2-nitrophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-ETHOXY-2-NITROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an isoxazole ring, a nitrophenyl group, and an ethoxy substituent. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and possibly in medicinal chemistry.
Preparation Methods
The synthesis of N-(4-ETHOXY-2-NITROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Nitro Group: Nitration of the aromatic ring is performed using a nitrating agent like nitric acid in the presence of sulfuric acid.
Ethoxy Substitution: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the isoxazolecarboxylic acid with an amine derivative under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-(4-ETHOXY-2-NITROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ETHOXY-2-NITROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group and isoxazole ring may play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds include other nitrophenyl derivatives and isoxazolecarboxamides. Compared to these, N-(4-ETHOXY-2-NITROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific substituents, which may confer distinct reactivity and properties. Some similar compounds include:
- N-(4-ETHOXY-2-NITROPHENYL)ACETAMIDE
- N-(4-ETHOXY-2-NITROPHENYL)HEXOPYRANOSYLAMINE
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C14H15N3O5 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H15N3O5/c1-4-21-10-5-6-11(12(7-10)17(19)20)15-14(18)13-8(2)9(3)22-16-13/h5-7H,4H2,1-3H3,(H,15,18) |
InChI Key |
OJXDPOOLNLIIFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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